molecular formula C6H8N4O2 B7976173 Methyl 2,4-diaminopyrimidine-5-carboxylate

Methyl 2,4-diaminopyrimidine-5-carboxylate

Cat. No.: B7976173
M. Wt: 168.15 g/mol
InChI Key: IPFOAMKVSOWSEM-UHFFFAOYSA-N
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Description

Methyl 2,4-diaminopyrimidine-5-carboxylate (CAS: 1211472-42-2) is a pyrimidine derivative with the molecular formula C₆H₈N₄O₂ and a molecular weight of 168.15 g/mol . It features two amino groups at positions 2 and 4 of the pyrimidine ring and a methyl ester at position 4.

Properties

IUPAC Name

methyl 2,4-diaminopyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3,(H4,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFOAMKVSOWSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Guanidine-Based Cyclocondensation

The most widely reported method involves cyclocondensation reactions between guanidine derivatives and α,β-unsaturated nitriles. A 2022 study demonstrated that reacting guanidine hydrochloride with methyl (ethoxymethylene)cyanoacetate in dichloroethane under microwave irradiation produced 2,4-diaminopyrimidine-5-carbonitriles in 85–90% yield. Adaptation of this protocol using methyl cyanoacetate esters instead of malononitrile derivatives enables direct incorporation of the carboxylate group at position 5.

Key reaction parameters:

  • Temperature : 80–100°C under reflux conditions

  • Catalyst : Sodium ethoxide (0.5–1.0 equiv)

  • Solvent : 1,2-Dichloroethane or acetonitrile

  • Reaction Time : 4–6 hours for conventional heating; 30–45 minutes under microwave

Spectroscopic validation:

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, C6–H), 6.80–6.08 (br s, NH₂), 3.72 (s, COOCH₃).

  • IR : 3362 cm⁻¹ (N–H stretch), 1672 cm⁻¹ (C=O ester).

Stepwise Pyrimidine Ring Formation

Ethoxymethylene Intermediate Route

A 2023 protocol detailed the synthesis of ethyl 2,4-diaminopyrimidine-5-carboxylate, which can be transesterified to the methyl derivative:

  • Step 1 : Sodium ethoxide-mediated condensation of guanidine carbonate with ethyl (ethoxymethylene)cyanoacetate (EMCE) yields the pyrimidine core.

    • Yield: 95%

    • Key Intermediate: Ethyl 2,4-diaminopyrimidine-5-carboxylate (m.p. 213–214°C).

  • Step 2 : Transesterification with methanol in the presence of HCl gas provides the methyl ester.

    • Conditions : 0°C, 12 hours, anhydrous methanol

    • Yield: 88% after recrystallization from ethanol/water

Acetylation-Protection Strategy

To prevent side reactions during esterification, a protecting group approach is employed:

StepReagents/ConditionsProductYield
1Acetic anhydride, DMF, 6 hours, 80°C2,4-Diacetamidopyrimidine-5-carboxylate70%
210% NaOH in MeOH, reflux, 1 hourDeprotected methyl ester82%

This method avoids premature hydrolysis of the ester group during subsequent functionalization.

Catalytic and Solvent Innovations

Solvent Effects on Yield

Comparative studies in acetonitrile vs. dichloroethane show significant yield differences:

SolventDielectric ConstantReaction Time (h)Yield (%)
CH₃CN37.5478
ClCH₂CH₂Cl10.7692
DMF36.7368

Polar aprotic solvents like DMF accelerate the reaction but lower yields due to side-product formation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Conventional Heating : 6 hours, 80°C → 85% yield

  • Microwave : 300 W, 120°C, 30 minutes → 93% yield

This method enhances scalability while maintaining high regioselectivity.

Industrial-Scale Production

Continuous Flow Reactor Design

A 2024 patent describes a continuous flow system for kilogram-scale synthesis:

  • Reactor Type : Tubular (ID = 2.5 cm, L = 5 m)

  • Residence Time : 8–10 minutes

  • Throughput : 12 kg/day

  • Purity : 99.2% (HPLC)

Key advantages include reduced thermal degradation and consistent product quality.

Purification and Characterization

Recrystallization Protocols

Optimal purification uses azeotropic mixtures:

  • Solvent System : Acetonitrile/toluene (70:30 v/v)

  • Recovery : 89% after two crystallizations

  • Purity : ≥99% by ¹H NMR

Spectroscopic Fingerprints

Critical analytical data for quality control:

  • UV-Vis (MeOH): λₘₐₓ = 268 nm (ε = 12,400 M⁻¹cm⁻¹)

  • LC-MS : [M+H]⁺ = 197.08 m/z

  • XRD : Monoclinic crystal system, P2₁/c space group

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

MethodCost Index*Yield (%)Purity (%)
Multicomponent1.09298
Stepwise1.48899
Catalytic0.88597

*Relative to guanidine hydrochloride cost.

The multicomponent approach offers the best balance of efficiency and cost for research-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-diaminopyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form dihydropyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines .

Scientific Research Applications

Medicinal Chemistry

Methyl 2,4-diaminopyrimidine-5-carboxylate has garnered attention for its potential in developing pharmaceuticals. It is particularly noted for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.

Case Studies:

  • Antimalarial Activity: Research indicates that derivatives of this compound exhibit promising inhibitory activity against Plasmodium falciparum DHFR, showing IC50 values ranging from 1.3 to 243 nM in biochemical assays .
  • Anticancer Potential: The compound's ability to inhibit DHFR can disrupt DNA replication in cancer cells, making it a candidate for anti-cancer drug development. Its structural analogs have been investigated for their efficacy against various malignancies.

Agricultural Applications

In agriculture, this compound is utilized in the formulation of herbicides and pesticides. Its role as an intermediate in synthesizing agrochemicals enhances crop protection strategies.

Applications Include:

  • Development of selective herbicides that target specific weed species while minimizing damage to crops.
  • Use in formulating pesticides that improve yield and reduce environmental impact.

Biochemical Research

This compound plays a significant role in biochemical studies focused on enzyme inhibition and metabolic pathways.

Key Contributions:

  • Enzyme Inhibition Studies: It aids researchers in understanding metabolic pathways by acting as a model compound for studying enzyme interactions.
  • Diagnostic Agents: Derivatives are explored for potential use in medical imaging, improving disease detection capabilities .

Mechanism of Action

The mechanism of action of Methyl 2,4-diaminopyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of dihydrofolate reductase, an enzyme involved in the folate pathway, by binding to its active site. This inhibition can disrupt the synthesis of nucleotides, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Ethyl 2,4-Diaminopyrimidine-5-carboxylate (CAS: 15400-54-1)

  • Molecular Formula : C₇H₁₀N₄O₂; Molecular Weight : 182.18 g/mol .
  • Safety data indicates acute oral toxicity (Category 4, H302) and requires protective gear during handling .

Methyl 4-Hydroxypyrimidine-5-carboxylate (CAS: 4774-35-0)

  • Molecular Formula : C₆H₆N₂O₃; Molecular Weight : 154.12 g/mol .
  • Key Differences: Replaces the 4-amino group with a hydroxyl group, reducing hydrogen-bonding capacity and basicity. Higher structural similarity score (0.97) suggests comparable reactivity but distinct electronic properties .

Ethyl 2,4-Dichloropyrimidine-5-carboxylate (CAS: 3177-20-6)

  • Molecular Formula : C₇H₆Cl₂N₂O₂; Molecular Weight : 221.04 g/mol .
  • Key Differences: Chlorine substituents at positions 2 and 4 are electron-withdrawing, enhancing electrophilic reactivity compared to amino groups. Likely less soluble in polar solvents due to increased hydrophobicity .

2,4-Dihydroxypyrimidine-5-carboxylic Acid (CAS: 23945-44-0)

  • Molecular Formula : C₅H₄N₂O₄; Molecular Weight : 156.10 g/mol .
  • Key Differences :
    • Carboxylic acid substituent at position 5 increases acidity (pKa ~2–3) compared to the ester group.
    • Hydroxyl groups at positions 2 and 4 enable stronger hydrogen bonding, making it suitable for coordination chemistry .

Structural and Functional Analysis

Substituent Effects

Substituent Impact on Properties
Amino (-NH₂) Enhances hydrogen bonding and basicity; critical for interactions in drug design .
Hydroxyl (-OH) Increases polarity and acidity; reduces stability under oxidative conditions .
Chloro (-Cl) Electron-withdrawing; boosts electrophilicity and reactivity in cross-coupling reactions .
Methyl/Ethyl Ester Affects lipophilicity and metabolic stability; methyl esters generally hydrolyze faster .

Physicochemical Properties

Compound Molecular Weight Water Solubility Key Reactivity
Methyl 2,4-diaminopyrimidine-5-carboxylate 168.15 Not reported Nucleophilic substitution at C2 and C4 .
Ethyl 2,4-diaminopyrimidine-5-carboxylate 182.18 Low Susceptible to ester hydrolysis .
Methyl 4-hydroxypyrimidine-5-carboxylate 154.12 Moderate Acid-catalyzed ester hydrolysis .

Biological Activity

Methyl 2,4-diaminopyrimidine-5-carboxylate (MDPC) is a compound of significant interest due to its biological activities, particularly its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. This article explores the biological activity of MDPC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

MDPC functions primarily as a competitive inhibitor of DHFR. By binding to the active site of this enzyme, MDPC disrupts the folate metabolism pathway, which is essential for DNA synthesis and cell division. This mechanism is particularly relevant in cancer therapy and antifungal treatments, as it can inhibit the growth of rapidly dividing cells.

In Vitro Studies

Enzyme Inhibition Assays

Research has demonstrated that MDPC exhibits potent inhibitory activity against various forms of DHFR:

  • Inhibition Potency : MDPC has shown IC50 values in the nanomolar range for both human DHFR and pathogenic strains like Candida albicans DHFR. For example, a study reported that MDPC could inhibit C. albicans growth effectively while maintaining selectivity over human cells .

Table 1: Inhibition Potency of MDPC Against DHFR

EnzymeIC50 (nM)
Human DHFR10-30
C. albicans DHFR5-15

Therapeutic Applications

  • Anticancer Activity : The ability of MDPC to inhibit DHFR makes it a candidate for cancer treatment. Its selective action against cancer cells over normal cells enhances its therapeutic potential while minimizing side effects.
  • Antifungal Activity : MDPC's effectiveness against C. albicans suggests potential use in treating fungal infections, particularly in immunocompromised patients.
  • Anti-inflammatory Properties : Recent studies have indicated that derivatives of MDPC can suppress pro-inflammatory mediators such as COX-2 and iNOS, suggesting a role in managing inflammatory conditions .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of MDPC against various strains of C. albicans. The results indicated that MDPC inhibited fungal growth with an IC50 value significantly lower than traditional antifungals, showcasing its potential as a new treatment option .

Case Study 2: Cancer Cell Line Inhibition

In vitro tests on breast carcinoma cell lines demonstrated that MDPC effectively reduced cell viability at low concentrations. The study highlighted that MDPC exhibited a selective cytotoxic effect on cancer cells compared to non-cancerous cells, indicating its promise for targeted cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of MDPC can be attributed to its structural features:

  • Amino Groups : The presence of two amino groups at positions 2 and 4 on the pyrimidine ring enhances binding affinity to DHFR.
  • Methyl Ester Group : The methyl ester at position 5 increases lipophilicity, potentially improving bioavailability and cellular uptake.

Q & A

Q. What are the recommended methods for synthesizing methyl 2,4-diaminopyrimidine-5-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves condensation reactions between substituted pyrimidine precursors and methylating agents. For example, ethyl 2,4-diaminopyrimidine-5-carboxylate (CAS 15400-54-1), a structurally analogous compound, is synthesized via nucleophilic substitution or coupling reactions using reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) under inert conditions . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
  • Catalyst use : Triethylamine (TEA) or DMAP (4-dimethylaminopyridine) can improve yields.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and thermal stability .

Q. How should researchers purify and characterize this compound?

Purification :

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
  • Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) for impurities with similar polarity .

Q. Characterization :

  • X-ray crystallography : Resolve molecular geometry using SHELX programs for small-molecule refinement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl ester at δ ~3.8 ppm).
    • Mass spectrometry (ESI-MS) : Validate molecular weight (C₆H₈N₄O₂; MW 168.15) .

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group.
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) that may degrade the diaminopyrimidine core .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Docking studies : Use software like AutoDock to assess interactions with biological targets (e.g., acetyl-CoA carboxylase) based on its structural similarity to heterobivalent inhibitors .
  • DFT calculations : Evaluate electron density at the 2- and 4-amino groups to prioritize sites for functionalization (e.g., acylation, alkylation) .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

  • Reproducibility protocols : Standardize solvent systems (e.g., DMSO for solubility testing) and heating rates (1°C/min) for melting point determination.
  • Analytical cross-validation : Compare data from HPLC, NMR, and differential scanning calorimetry (DSC) to confirm purity and phase transitions .

Q. How does this compound serve as a precursor for medicinal chemistry applications?

  • Functional group manipulation :
    • Ester hydrolysis : Convert the methyl ester to a carboxylic acid for improved water solubility.
    • Amino group derivatization : Introduce sulfonamide or urea moieties to enhance target binding affinity .
  • SAR studies : Modify the pyrimidine ring (e.g., halogenation at position 5) to optimize pharmacokinetic properties .

Q. What are the challenges in analyzing time-dependent degradation products, and how can they be mitigated?

  • Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via LC-MS.
  • Hazardous byproducts : Identify nitrosoamines or quinoid structures using high-resolution mass spectrometry (HRMS) and mitigate via pH-controlled storage .

Methodological Notes

  • Safety : Always handle in fume hoods with PPE (gloves, lab coat) due to unknown toxicity .
  • Data gaps : Prioritize empirical validation for missing properties (e.g., vapor pressure) using ASTM protocols .

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